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Compound of Interest

4-Chloro-pentanoic acid ethyl
Compound Name:
ester

Cat. No.: B3190411

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-
pentanoic acid ethyl ester (CAS No. 41869-16-3). Due to the limited availability of published
experimental spectra for this specific compound, this guide presents predicted Nuclear
Magnetic Resonance (NMR) data and expected Infrared (IR) and Mass Spectrometry (MS)
characteristics based on its chemical structure and data from analogous compounds. Detailed
experimental protocols for acquiring such spectra are also provided to facilitate laboratory
analysis.

Chemical Structure and Properties

» |IUPAC Name: ethyl 4-chloropentanoate
e Molecular Formula: C7H13ClO2[1][2]

e Molecular Weight: 164.63 g/mol [1][2]

« CAS Number: 41869-16-3[1][2]

Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predictive models are often employed in the absence of experimental spectra to estimate
chemical shifts. The following tables summarize the predicted *H and 3C NMR data for 4-
Chloro-pentanoic acid ethyl ester.[1][3]

Table 1: Predicted *H NMR Spectral Data

Protons Chemical Shift Multiplicity Integration
(ppm)
CHs (ester) 1.25 triplet 3H
CHz2 (ester) 4.14 quartet 2H
CHz2 (C3) 2.05 multiplet 2H
CH2 (C2) 2.40 triplet 2H
CH (C4) 4.20 multiplet 1H
CHs (C5) 1.55 doublet 3H

Table 2: Predicted 13C NMR Spectral Data

Carbon Chemical Shift (ppm)
C=0 1725

O-CH:2 60.5

CH-CI 55.0

CHz (C3) 35.0

CHz (C2) 30.0

CHs (C5) 22.0

O-CH2-CHs 14.2

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b3190411?utm_src=pdf-body
https://www.benchchem.com/product/b3190411?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/4-chloro-pentanoic-acid-ethyl--dic368115.html
https://www.guidechem.com/encyclopedia/es/4-chloro-pentanoic-acid-ethyl--dic368115.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3190411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The IR spectrum of 4-Chloro-pentanoic acid ethyl ester is expected to exhibit characteristic
absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

Functional Group Wavenumber (cm~—?) Description

C=0 (ester) 1750 - 1735 Strong, sharp absorption

C-O (ester) 1300 - 1000 Strong absorption

C-ClI 800 - 600 Moderate to strong absorption
C-H (sp?) 3000 - 2850 Medium to strong absorption

Mass Spectrometry (MS)

The mass spectrum of 4-Chloro-pentanoic acid ethyl ester will show the molecular ion peak
and various fragment ions. Due to the presence of chlorine, an isotopic pattern for chlorine-
containing fragments is expected (M and M+2 peaks in an approximate 3:1 ratio).

Table 4: Expected Mass Spectrometry Fragmentation

m/z Fragment lon Description

164/166 [M]* Molecular ion

129 [M-CIJ* Loss of chlorine radical
119 [M - OCH2CHs]* Loss of ethoxy radical
73 [CaHL0]* Alpha-cleavage

63/65 [CsHeCI*

Experimental Protocols
NMR Spectroscopy

Obijective: To obtain *H and *3C NMR spectra of 4-Chloro-pentanoic acid ethyl ester.
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Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-pentanoic acid ethyl
ester in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs3) in a standard 5 mm NMR
tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if
required.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

o For 3C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets
for each carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for
guaternary carbons.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid 4-Chloro-pentanoic acid ethyl ester.
Methodology:

Sample Preparation: As a liquid, the sample can be analyzed neat. Place a drop of the
compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:

o Record a background spectrum of the clean, empty salt plates.
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o Place the sample-loaded salt plates in the sample holder.

o Acquire the sample spectrum over a typical range of 4000-400 cm~1.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 4-Chloro-pentanoic acid ethyl ester.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile liquid, a direct injection or a GC-MS interface can be used.

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV to induce
fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

» Detection: An electron multiplier or other suitable detector records the abundance of each
ion.

o Data Processing: The mass spectrum is generated by plotting the relative abundance of ions
against their m/z values.

Visualization
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Caption: Workflow for the spectral analysis of 4-Chloro-pentanoic acid ethyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Page loading... [wap.guidechem.com]

2. 4-Chloro-pentanoic acid ethyl ester | C7H13CIO2 | CID 13707765 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Page loading... [guidechem.com]

To cite this document: BenchChem. [Spectral Analysis of 4-Chloro-pentanoic Acid Ethyl
Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b3190411?utm_src=pdf-body-img
https://www.benchchem.com/product/b3190411?utm_src=pdf-body
https://www.benchchem.com/product/b3190411?utm_src=pdf-custom-synthesis
https://wap.guidechem.com/encyclopedia/4-chloro-pentanoic-acid-ethyl--dic368115.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-pentanoic-acid-ethyl-ester
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-pentanoic-acid-ethyl-ester
https://www.guidechem.com/encyclopedia/es/4-chloro-pentanoic-acid-ethyl--dic368115.html
https://www.benchchem.com/product/b3190411#spectral-data-of-4-chloro-pentanoic-acid-ethyl-ester-nmr-ir-ms
https://www.benchchem.com/product/b3190411#spectral-data-of-4-chloro-pentanoic-acid-ethyl-ester-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3190411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b3190411#spectral-data-of-4-chloro-pentanoic-acid-
ethyl-ester-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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